molecular formula C7H16O B092830 1-Ethoxypentane CAS No. 17952-11-3

1-Ethoxypentane

Cat. No.: B092830
CAS No.: 17952-11-3
M. Wt: 116.2 g/mol
InChI Key: VDMXPMYSWFDBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxypentane, also known as ethyl pentyl ether, is an organic compound with the molecular formula C7H16O[]. It is a colorless liquid with a molecular weight of 116.2013 g/mol[]. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups[].

Synthetic Analysis

Reaction Conditions

The synthesis of 1-ethoxypentane typically requires an acid catalyst, such as sulfuric acid (H2SO4), and is conducted under reflux conditions to ensure the reaction proceeds efficiently[].

Reaction Steps

Preparation of Reactants: Ethanol (C2H5OH) and pentane (C5H10) are prepared as reactants[].

Acid Catalysis: Sulfuric acid is added to the reaction mixture to act as a catalyst[].

Reflux: The reaction mixture is heated under reflux to maintain a constant temperature and ensure the reaction proceeds to completion[].

Purification: The resulting mixture is cooled, and the product is purified through distillation to obtain pure this compound.

Reaction Mechanism

The reaction mechanism involves the protonation of ethanol by sulfuric acid, followed by the nucleophilic attack of the pentane on the protonated ethanol, leading to the formation of this compound and water[].

Safety and Environmental Protection

Safety Issues: The use of sulfuric acid requires proper safety measures, including the use of personal protective equipment (PPE) such as gloves and goggles. The reaction should be conducted in a well-ventilated area or under a fume hood to avoid exposure to harmful vapors.

Environmental Impact: The synthesis process involves the use of strong acids and organic solvents, which can pose environmental risks if not properly managed. Waste products should be disposed of according to local regulations to minimize environmental impact[].

Molecular Structure

Atomic Arrangement

1-Ethoxypentane has a molecular formula of C7H16O[]. The atoms are arranged with a pentane (C5H12) backbone, and an ethoxy group (-OCH2CH3) attached to the first carbon atom of the pentane chain[][].

Bonding Type

The compound contains covalent bonds between carbon and hydrogen atoms, as well as between carbon and oxygen atoms[]. The oxygen atom forms a single bond with a carbon atom and two single bonds with hydrogen atoms.

Geometry

The geometry around the carbon atoms in this compound is tetrahedral, which is typical for sp3 hybridized carbon atoms. The oxygen atom also has a bent geometry due to the lone pairs of electrons.

Electron Cloud Distribution

The electron cloud distribution in this compound is such that the electron density is higher around the oxygen atom due to its lone pairs, and around the carbon atoms due to the presence of multiple bonds.

Stereochemistry

This compound does not have stereoisomers because it lacks chiral centers. Therefore, it exists as a single stereoisomer.

Resonance Structure

This compound does not exhibit resonance as there are no conjugated pi-electron systems or multiple bonds that would allow for delocalization of electrons.

Mechanism of Action

Target of Action

1-Ethoxypentane primarily acts as a solvent in organic synthesis and analytical chemistry[]. It does not have specific biological targets as it is not used as a drug or bioactive compound.

Mode of Action

As a solvent, this compound interacts with various organic compounds by dissolving them. Its low polarity allows it to dissolve non-polar to moderately polar substances, facilitating reactions and analyses in organic chemistry[].

Result of Action

The use of this compound as a solvent leads to the efficient dissolution of organic compounds, which is crucial for reactions and analytical processes. It helps in obtaining clear solutions for spectroscopic analysis and chromatographic separations[].

Action Environment

The effectiveness of this compound as a solvent can be influenced by environmental factors such as temperature and humidity. Higher temperatures can increase the rate of evaporation, while humidity can affect the solubility of certain compounds.

Physical Properties

State

1-Ethoxypentane is a liquid at standard temperature and pressure (STP).

Color and Appearance

The compound is colorless and transparent. Its appearance is smooth.

Density

The density of this compound is 0.772 g/cm³.

Melting Point and Boiling Point

The melting point of this compound is -73.5°C, and its boiling point is 118.4°C at 760 mmHg.

Solubility

This compound is slightly soluble in water but is highly soluble in organic solvents such as ethanol, ether, and acetone.

Electrical Conductivity and Thermal Conductivity

This compound has low electrical conductivity and moderate thermal conductivity.

Refractive Index

The refractive index of this compound is 1.396.

Chemical Properties

Chemical Reaction Type

1-Ethoxypentane commonly undergoes nucleophilic substitution reactions and esterification reactions due to the presence of the ether functional group.

Reactivity

This compound is relatively non-reactive with water but can react with strong acids and bases. It is stable under normal conditions but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Redox Property

This compound is neither a strong oxidizing agent nor a strong reducing agent. It does not readily participate in redox reactions under normal conditions.

Acidity and Alkalinity

This compound is neutral, with no significant acidic or basic properties.

Stability

This compound is stable under normal conditions. It can decompose under extreme conditions, such as high temperatures or in the presence of strong oxidizing agents.

Toxicity

This compound is moderately toxic if inhaled or ingested. It can cause respiratory irritation and central nervous system depression. Proper safety measures should be taken when handling this compound.

Related Small Molecules

D-2-Hydroxypentanedioic acid disodium salt,Physalin A,Bomedemstat ditosylate,TT01001,Antitumor agent-103,GK563 ,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin ,disialoganglioside GD3,Hederacolchiside A1,n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole

Scientific Research Applications

Solvent in Organic Synthesis

1-Ethoxypentane is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds[]. Its low polarity makes it suitable for reactions involving non-polar to moderately polar substances.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in gas chromatography1

. Its physical properties, such as boiling point and density, make it ideal for separating and analyzing complex mixtures.

Extraction Solvent

This compound is used as an extraction solvent in the isolation of natural products[]. Its ability to dissolve various organic compounds allows for efficient extraction of bioactive compounds from plant materials.

Reaction Medium

It acts as a reaction medium in various chemical reactions, including esterification and nucleophilic substitution reactions[]. Its stability and non-reactivity with many reagents make it a preferred choice for these processes.

Cleaning Agent

In laboratory settings, this compound is used as a cleaning agent to remove organic residues from glassware and equipment[]. Its effectiveness in dissolving organic compounds ensures thorough cleaning.

Reference Compound in Spectroscopy

This compound is used as a reference compound in spectroscopic studies, such as NMR and mass spectrometry[]. Its well-defined spectral properties aid in the identification and characterization of unknown compounds.

Gas Chromatography Carrier Gas

It can be used as a carrier gas in gas chromatography, facilitating the separation of volatile compounds[]. Its low reactivity and suitable physical properties make it an effective carrier gas.

Research in Green Chemistry

This compound is being explored in green chemistry research for its potential as a safer alternative to more hazardous solvents. Its low toxicity and environmental impact make it a candidate for sustainable chemical processes.

Properties

IUPAC Name

1-ethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXPMYSWFDBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170822
Record name Ether, ethyl pentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-11-3
Record name Amyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, ethyl pentyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl amyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ether, ethyl pentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Ethoxypentane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG9HT4KHP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxypentane
Reactant of Route 2
1-Ethoxypentane
Reactant of Route 3
Reactant of Route 3
1-Ethoxypentane
Reactant of Route 4
Reactant of Route 4
1-Ethoxypentane
Reactant of Route 5
Reactant of Route 5
1-Ethoxypentane
Reactant of Route 6
Reactant of Route 6
1-Ethoxypentane
Customer
Q & A

Q1: The study mentions 1-Ethoxypentane as a volatile compound identified in Xihu Longjing tea. What is the significance of ethers like this compound in contributing to the overall aroma profile of tea?

A: The study categorizes this compound under the 'ethers' group of identified volatile compounds. While the paper doesn't delve into the specific sensory contribution of this compound, it does acknowledge that ethers, in general, can contribute to aroma profiles. Further research would be needed to characterize the specific odor profile of this compound and its impact on the overall aroma of Xihu Longjing tea. []

Q2: The researchers used GC×GC-TOFMS for a more comprehensive analysis of volatile compounds compared to GC-MS. How could this advanced technique be applied to further investigate the role of this compound and similar compounds in tea aroma?

A: The enhanced separation capability of GC×GC-TOFMS, as highlighted in the study, allows for the detection and identification of a wider range of volatile compounds in complex mixtures like tea. [] This technique could be used to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.